molecular formula C12H16O4 B1316699 3-(3-Ethoxy-4-methoxyphenyl)propionic acid CAS No. 31282-89-0

3-(3-Ethoxy-4-methoxyphenyl)propionic acid

Cat. No. B1316699
CAS RN: 31282-89-0
M. Wt: 224.25 g/mol
InChI Key: XOHHVCSPHJILQB-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)propionic acid is a chemical compound with the CAS Number: 31282-89-0. It has a molecular weight of 224.26 . The IUPAC name for this compound is 3-(3-ethoxy-4-methoxyphenyl)propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(3-Ethoxy-4-methoxyphenyl)propionic acid is represented by the linear formula C12H16O4 . The InChI code for this compound is 1S/C12H16O4/c1-3-16-11-8-9 (5-7-12 (13)14)4-6-10 (11)15-2/h4,6,8H,3,5,7H2,1-2H3, (H,13,14) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 103-105 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Propionamides : The hydrolysis of a related compound, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid, leads to the formation of propionamides with weak antibacterial activity (Arutyunyan et al., 2014).
  • Chemical Reactions and Products : The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid results in various products, indicating its reactivity in different chemical reactions (Brown, Denman, & O'donnell, 1971).

Potential Therapeutic Applications

  • Cancer Chemoprevention : A compound closely related to 3-(3-Ethoxy-4-methoxyphenyl)propionic acid, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a cancer chemopreventive agent (Curini et al., 2006).

Pharmacokinetics and Metabolism

  • Study in Rats : A study on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid showed its rapid metabolism and wide tissue distribution in Sprague-Dawley rats, suggesting its potential biological effects (Abe et al., 2023).

Spectroscopy and Structural Analysis

  • Spectroscopic Studies : The fluorescence excitation spectra of 3-(4-methoxyphenyl) propionic acid in a supersonic jet have been measured, providing insights intoits conformer structures and properties (Martinez, Alfano, & Levy, 1991).

Applications in Materials Science

  • Molecularly Imprinted Hydrogels : Research on molecularly imprinted hydrogels using a synthetic surrogate of ferulic acid, which is structurally similar to 3-(3-Ethoxy-4-methoxyphenyl)propionic acid, suggests applications in active packaging materials to prevent lipid oxidation (Benito-Peña et al., 2016).
  • Chain Extender in Bionanocomposites : The use of 3-(4-Hydroxyphenyl)propionic acid, a related compound, as a chain extender in bionanocomposites indicates potential applications for similar compounds in creating biodegradable materials (Totaro et al., 2017).

Natural Product Derivatives

  • Bromophenol Derivatives : Studies on bromophenol derivatives, including compounds structurally related to 3-(3-Ethoxy-4-methoxyphenyl)propionic acid, from the red alga Rhodomela confervoides, highlight the diversity of natural compounds and their potential applications (Zhao et al., 2004).

Safety And Hazards

3-(3-Ethoxy-4-methoxyphenyl)propionic acid is classified as an irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHVCSPHJILQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxy-4-methoxyphenyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HW Man, P Schafer, LM Wong… - Journal of medicinal …, 2009 - ACS Publications
In this communication, we report the discovery of 1S (apremilast), a novel potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-α inhibitor. The optimization of …
Number of citations: 181 pubs.acs.org

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